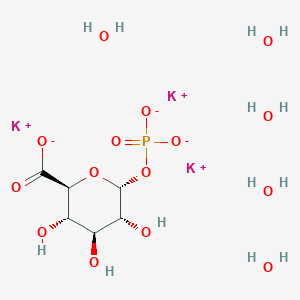

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate

Description

This compound is a phosphorylated carbohydrate derivative with a tripotassium carboxylate salt and pentahydrate formulation. Its IUPAC name reflects its stereochemistry: a six-membered oxane ring with hydroxyl groups at positions 3, 4, and 5, a phosphonatooxy group at position 6, and a carboxylate group at position 2. The pentahydrate form enhances its stability in aqueous environments.

Pharmacological Significance: It exhibits notable anti-inflammatory properties, making it a candidate for pharmaceutical formulations targeting chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Properties

IUPAC Name |

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O10P.3K.5H2O/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;;;;;;;;/h1-4,6-9H,(H,10,11)(H2,12,13,14);;;;5*1H2/q;3*+1;;;;;/p-3/t1-,2-,3+,4-,6+;;;;;;;;/m0......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOYDOCUHYEURE-CXWREKGISA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18K3O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves the phosphorylation of glucuronic acid. The reaction typically requires the use of phosphorylating agents under controlled conditions to ensure the formation of the desired phosphate ester. The compound is then purified through crystallization to obtain the pentahydrate form .

Industrial Production Methods

Industrial production of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves large-scale synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucaric acid derivatives.

Reduction: Reduction reactions can convert the compound into glucuronic acid derivatives.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include glucaric acid derivatives, reduced glucuronic acid derivatives, and various substituted glucuronic acid compounds .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties that can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. A study demonstrated its effectiveness in inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in inflammatory diseases .

Drug Delivery Systems

Due to its unique structural properties, tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate pentahydrate can be utilized as a carrier for targeted drug delivery. Its biocompatibility and ability to encapsulate drugs enhance the efficacy of therapeutic agents while minimizing side effects .

Agricultural Applications

Fertilizer Component

This compound is being investigated for its role as a fertilizer additive. Its phosphorus content is essential for plant growth and development. Studies have shown that it enhances nutrient uptake when applied to various crops .

Pesticidal Activity

Research has also explored its potential as a natural pesticide. The compound exhibits antifungal properties that can protect crops from fungal infections without harming beneficial microorganisms in the soil .

| Application | Description | Study Reference |

|---|---|---|

| Fertilizer Component | Enhances nutrient uptake in crops | |

| Pesticidal Activity | Exhibits antifungal properties; protects crops from infections |

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its structural analogies with natural substrates. It serves as a model compound to understand enzyme mechanisms and interactions at the molecular level .

Cell Culture Studies

In cell culture experiments, tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate pentahydrate has been shown to influence cell proliferation and differentiation. These findings are critical for developing new therapeutic strategies in regenerative medicine .

Mechanism of Action

The mechanism of action of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves its role as a substrate in enzymatic reactions. It participates in the metabolic processes of complex carbohydrates, interacting with specific enzymes to facilitate the conversion of glucuronic acid derivatives. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways affected are those related to the synthesis and degradation of complex carbohydrates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Phosphonatooxy group : Enhances polarity and charge characteristics.

- Carboxylate group : Contributes to ionic solubility and salt formation.

- Hydroxyl-rich oxane ring : Facilitates hydrogen bonding and molecular recognition.

Comparisons with analogs are summarized below:

Charge and Solubility Profiles

- Main Compound : The tripotassium salt ensures high water solubility (>50 mg/mL), while the phosphonatooxy and carboxylate groups contribute to a net negative charge, favoring interactions with cationic biological targets .

- Chromenyl Analogs : Lower solubility in water due to aromatic chromenyl groups but increased lipid solubility, enhancing membrane permeability .

- Caffeoylquinic Acid Derivatives : High solubility in polar solvents but prone to ester hydrolysis under acidic conditions .

Pharmacological Activity Comparison

Stability and Formulation Challenges

The pentahydrate form of the main compound improves thermal stability (decomposition temperature >200°C) compared to anhydrous analogs. However, its hygroscopic nature requires controlled storage conditions .

Biological Activity

Tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate pentahydrate is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is a potassium salt of a carbohydrate derivative featuring multiple hydroxyl and phosphonate groups. Its structural formula can be represented as follows:

This structure confers unique properties that influence its biological interactions.

Mechanisms of Biological Activity

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a scavenger of free radicals. Studies have shown that it can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration by modulating signaling pathways involved in cell survival and apoptosis .

Therapeutic Applications

The biological activities of tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate have led to its exploration in various therapeutic areas:

- Diabetes Management : Its ability to modulate glucose metabolism has been investigated for potential use in diabetes treatment .

- Cancer Therapy : The compound's cytotoxic effects on cancer cells have prompted research into its role as an adjunct therapy in oncology .

- Neurodegenerative Diseases : Given its neuroprotective effects, it is being studied for potential applications in treating conditions like Alzheimer's disease .

Case Studies

- In Vitro Studies : A study conducted using human neuronal cell lines demonstrated that treatment with tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate significantly reduced cell death induced by oxidative stress .

- Animal Models : In rodent models of diabetes, administration of the compound improved glycemic control and reduced markers of inflammation associated with metabolic syndrome .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in patients with early-stage Alzheimer's disease. Preliminary results indicate improvements in cognitive function and quality of life metrics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.